REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13].[As+3]=O.[CH:16]([CH:18]=[CH2:19])=O.N>S(=O)(=O)(O)O.O>[N:1]1[C:2]2[C:7](=[CH:6][CH:5]=[CH:4][C:3]=2[N:8]2[CH2:12][CH2:11][CH2:10][C:9]2=[O:13])[CH:19]=[CH:18][CH:16]=1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)N1C(CCC1)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[As+3]=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Acrolein
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
acrolein
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated to 70°
|
Type
|
CUSTOM
|
Details
|
did not exceed 95°
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained at 95° to 115°
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
STIRRING
|
Details
|
stirring in a nitrogen atmosphere for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
Extraction of the aqueous solution with methylene chloride
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent
|
Type
|
CUSTOM
|
Details
|
afforded an oil
|
Type
|
CUSTOM
|
Details
|
Separation
|
Type
|
WASH
|
Details
|
The oil was eluted first with acetone/ethyl acetate (30:70)
|
Type
|
CUSTOM
|
Details
|
The solvet was removed from the acetone/ethyl acetate (50:50)
|
Type
|
CUSTOM
|
Details
|
the acetone fractions to afford a homogeneous solid
|
Type
|
CUSTOM
|
Details
|
Crystallization from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |